Pectin(fromapple)

Colon-specific drug delivery Pharmaceutical excipient Controlled release coating

Interchanging apple and citrus pectin without reformulation causes predictable gel failure. Apple pectin's lower DE (20-40%) enables calcium-set gels under reduced sugar and acid conditions, while its higher neutral sugar side chains produce softer, more elastic textures versus citrus pectin. • Clean-label spreads: gels without 55-65% sugar; ideal for diabetic-friendly formulations. • Colon-targeted coatings: DOE 50% grade limits premature release to 15.47% in upper GI, achieving 78.27% colonic release. • Dairy stabilization: prevents whey separation in yogurt and acidified drinks across pH 3-5. • Metal binding: selective Co²⁺ affinity distinct from citrus (Ni²⁺) and beet (Pb²⁺, Cu²⁺) pectin. USP-grade material with galacturonic acid ≥65.0% and loss on drying ≤10.0%. Ships ambient; R&D and commercial quantities available.

Molecular Formula C47H68O16
Molecular Weight 889.0 g/mol
Cat. No. B13397744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePectin(fromapple)
Molecular FormulaC47H68O16
Molecular Weight889.0 g/mol
Structural Identifiers
SMILESCC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C(=O)O)C)C)C)O
InChIInChI=1S/C47H68O16/c1-25-9-10-31-33(21-36(56-31)47(54)38(49)27(3)13-19-55-47)57-40(51)28(4)30-8-7-14-45(58-30)16-11-32(59-45)39(50)43(6)23-29(48)37(62-43)34-24-44(41(52)53)17-18-46(60-34,63-44)35-12-15-42(5,61-35)22-26(2)20-25/h9-10,20,26-28,30-39,49-50,54H,7-8,11-19,21-24H2,1-6H3,(H,52,53)
InChIKeyIJSPTHZVVHPQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 125 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apple Pectin Procurement: Source Differentiation and Technical Specifications


Pectin (from apple) is a purified carbohydrate product obtained from the dilute acid extract of apple pomace, consisting chiefly of partially methoxylated polygalacturonic acids [1]. As a plant-based hydrocolloid polysaccharide, apple pectin serves as a gelling agent, thickener, stabilizer, and dietary fiber source [2]. Commercial apple pectin is available in high methoxyl (HM, DE > 50%) and low methoxyl (LM, DE < 50%) forms, with galacturonic acid content typically exceeding 65% and loss on drying not more than 10.0% per USP specifications [1][3]. Apple pectin accounts for a significant portion of global pectin production alongside citrus-derived pectin, with apple pomace containing approximately 10–15% pectin by dry weight [4].

Why Generic Pectin Substitution Fails: Source-Dependent Functional Differences


Interchanging pectin from different botanical sources without reformulation leads to predictable product failure. Apple pectin and citrus pectin differ fundamentally in degree of esterification (DE) ranges, molecular architecture, neutral sugar composition, and gelation behavior [1]. Apple pectin exhibits lower DE values (20–40% typical for LM forms) compared to citrus pectin (50–75% typical for HM forms), resulting in distinct gelation mechanisms, setting rates, and pH/sugar requirements [1]. Furthermore, apple pectin contains higher neutral sugar side chains than citrus pectin, which physically hinders calcium-bridging sites in LM gel networks, producing softer, more elastic gels versus the firmer, tougher gels characteristic of citrus pectin [2][3]. Direct substitution without accounting for these source-dependent differences inevitably compromises texture, stability, release profiles, and ultimately product quality.

Quantitative Differentiation Evidence: Apple vs. Citrus Pectin


Colon-Targeting Efficiency in Multiparticulate Delivery

In a 2025 study evaluating high methoxyl (HM) pectin from apple, citrus, and beet sources for colon-targeted multiparticulate delivery of otilonium bromide, the formulation batch coated with apple pectin (DOE 50%) demonstrated the most favorable colon-targeting profile. Apple pectin (DOE 50%) restricted premature drug release to 15.47% under simulated upper gastrointestinal conditions while achieving 78.27% release under colonic conditions by the ninth hour [1]. Statistical analysis confirmed the superiority of this apple pectin-coated batch (F48, p = 0.0042) [1]. In vivo X-ray roentgenography and gamma-scintigraphy studies in New Zealand white rabbits validated the colon-targeting efficacy [1].

Colon-specific drug delivery Pharmaceutical excipient Controlled release coating

Gel Strength and Rheological Behavior

A 2020 study examining high esterified unstandardized apple (AU) and citrus (CU) pectin solutions (2.5% m/m) under identical formation conditions found that citrus pectin forms stronger gels than apple pectin [1]. This difference is attributed to the larger content of neutral sugars in apple pectin compared to citrus pectin, which hinders crosslinking efficiency [1]. A 2024 follow-up study on amidated low-methoxyl (LMA) pectins confirmed that the toughest gels were obtained from citrus pectins due to the higher level of neutral sugar side chains in apple pectins that physically obstruct calcium-bridging sites [2].

Food hydrocolloids Gel rheology Texture modification

Low-Sugar Gelation via Low Degree of Esterification

Apple pectin naturally trends toward low-methoxyl (LM) forms with a degree of esterification (DE) ranging from 20–40% [1]. In contrast, citrus pectin is typically available with higher DE ranges of 50–75% for HM forms [1]. This lower DE in apple pectin reduces its sensitivity to sugar concentration for gel formation, enabling gelation under low-sugar conditions without requiring high sucrose levels (55–65% typically required for HM citrus pectin gels) [1].

Low-sugar formulation Gelation chemistry Reduced-calorie products

Water-Holding Capacity and Thermal Stability of RG-I Enriched Pectin

Ultrasound-assisted alkaline extraction of RG-I enriched pectin from thinned young apples (Fuji variety) produced low methoxy pectin (LMP, DE = 17.94%) with an RG-I structural domain content of 86.5% [1]. This RG-I enriched apple pectin exhibited high gel strength and a water-holding capacity of 90% [1]. Scanning electron microscopy (SEM) demonstrated that the TAP gel possessed a stable mesh-like structure characterized by small and densely packed voids [1]. Additionally, TAP exhibited great thermal stability [1].

RG-I pectin Water-holding capacity Thermal stability

Macromolecular Conformation and Viscosity

In a 2020 ultra-high pressure homogenization (UHPH) study, high esterified unstandardized apple (AU) pectin presented a more compact conformation in solution compared to citrus (CU) pectin [1]. Size-exclusion chromatography coupled with light scattering and online viscometry revealed that the smaller (in volume) AU pectin molecules adopt a more compact macromolecular conformation [1]. UHPH treatment impacted molecular weight in a source-dependent manner, with citrus pectin showing more pronounced changes [1].

Rheology Intrinsic viscosity Macromolecular conformation

Metal Ion Binding Specificity

A comparative evaluation of pectin binding of heavy metal ions in aqueous solutions demonstrated source-dependent metal ion selectivity [1]. Beet pectin exhibited high affinity for Pb²⁺ and Cu²⁺ ions, apple pectin showed preferential binding for Co²⁺ ion, and citrus pectin preferentially bound Ni²⁺ ion [1]. The binding properties of all pectins towards Zn²⁺ and Cd²⁺ ions were extremely poor [1]. Additionally, both citrus and apple pectin have been shown to reduce resorption of heavy metals and accelerate elimination from the organism, though gastric acid reduces the binding capability of high-esterified pectin [2].

Heavy metal adsorption Enterosorbent Detoxification

Evidence-Based Application Scenarios for Apple Pectin


Colon-Targeted Oral Drug Delivery

Apple pectin with 50% degree of esterification (DOE) is the optimal high methoxyl pectin grade for microbial enzyme-dependent colon-targeted coatings. In direct comparative studies against citrus and beet pectin formulations, apple pectin (DOE 50%) demonstrated superior colon-targeting efficiency, limiting premature drug release to 15.47 ± 1.53% in simulated upper GI conditions while achieving 78.27 ± 2.11% release under colonic conditions [1]. This performance has been validated in vivo via X-ray roentgenography and gamma-scintigraphy in rabbit models [1]. Pharmaceutical formulators developing colon-specific delivery systems for irritable bowel syndrome, inflammatory bowel disease, or protein/peptide therapeutics should prioritize apple pectin (DOE 50%) over citrus-derived alternatives.

Low-Sugar Fruit Spreads and Jams

Apple pectin's naturally lower degree of esterification (DE 20–40%) enables gel formation under reduced sugar and acid conditions compared to high methoxyl citrus pectin, which typically requires 55–65% sugar and pH 2.8–3.5 for gelation [1][2]. This functional differentiation makes apple pectin the preferred choice for premium, clean-label, and diabetic-friendly fruit spreads where soft, elastic, spreadable textures are desired and high sugar concentrations are formulation constraints [1].

Yogurt and Fermented Dairy Stabilization

Apple pectin serves as an effective stabilizer in yogurt and acidified dairy drinks, preventing whey separation and ensuring smooth, creamy texture [1]. Comparative studies using apple-sourced commercial pectin as the control in yogurt fortification experiments have demonstrated its reliable performance in maintaining texture stability during storage [2]. Apple pectin's broader pH solubility range (pH 3–5) compared to citrus pectin provides greater formulation flexibility for fermented dairy applications .

Enterosorbent and Heavy Metal Detoxification

Apple pectin exhibits specific binding affinity for Co²⁺ ions, distinguishing it from citrus pectin (Ni²⁺ preference) and beet pectin (Pb²⁺, Cu²⁺ preference) in aqueous solutions [1]. Both citrus and apple pectin preparations have demonstrated the ability to reduce resorption of heavy metals and organochlorine pesticides and accelerate their elimination from the organism [2]. For nutritional therapy and enterosorbent formulations targeting specific metal ion profiles, apple pectin offers a differentiated binding specificity that informs source selection [1].

Technical Documentation Hub

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